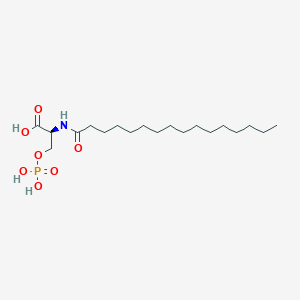

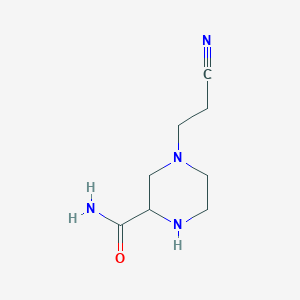

4-(2-Cyanoethyl)piperazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Cyanoethyl)piperazine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It was first synthesized in 2009 by researchers at the University of Queensland, Australia. CX-5461 has gained attention as a potential anti-cancer agent due to its ability to selectively target cancer cells with high levels of Pol I activity.

Wirkmechanismus

4-(2-Cyanoethyl)piperazine-2-carboxamide targets Pol I transcription by binding to the DNA template and preventing the recruitment of Pol I to the transcription initiation site. This results in the inhibition of ribosomal RNA synthesis, which is essential for the survival and proliferation of cancer cells. 4-(2-Cyanoethyl)piperazine-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.

Biochemische Und Physiologische Effekte

4-(2-Cyanoethyl)piperazine-2-carboxamide has been shown to have a selective cytotoxic effect on cancer cells with high levels of Pol I activity. It has minimal effect on normal cells, making it a promising anti-cancer agent with reduced side effects compared to traditional chemotherapy. 4-(2-Cyanoethyl)piperazine-2-carboxamide has also been shown to induce immunogenic cell death, which can stimulate an anti-tumor immune response. However, 4-(2-Cyanoethyl)piperazine-2-carboxamide can also induce DNA damage in normal cells, which can lead to potential side effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-(2-Cyanoethyl)piperazine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a selective cytotoxic effect on cancer cells with high levels of Pol I activity, making it a useful tool for studying the role of Pol I in cancer biology. However, 4-(2-Cyanoethyl)piperazine-2-carboxamide can also induce DNA damage in normal cells, which can complicate the interpretation of experimental results. Additionally, 4-(2-Cyanoethyl)piperazine-2-carboxamide has a short half-life in vivo, which can limit its efficacy as an anti-cancer agent.

Zukünftige Richtungen

For 4-(2-Cyanoethyl)piperazine-2-carboxamide research include optimizing its formulation and delivery to improve its efficacy as an anti-cancer agent, identifying biomarkers that can predict its response in patients, and exploring its potential in combination with other anti-cancer agents. Additionally, 4-(2-Cyanoethyl)piperazine-2-carboxamide can also be used as a tool to study the role of Pol I in cancer biology and to identify new targets for anti-cancer therapy.

Synthesemethoden

4-(2-Cyanoethyl)piperazine-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 2-chloroethylamine hydrochloride with piperazine, followed by the introduction of a cyano group using cyanogen bromide. The resulting intermediate is then reacted with ethyl chloroformate to form 4-(2-Cyanoethyl)piperazine-2-carboxamide. The synthesis method has been optimized to produce 4-(2-Cyanoethyl)piperazine-2-carboxamide with high purity and yield.

Wissenschaftliche Forschungsanwendungen

4-(2-Cyanoethyl)piperazine-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells with high levels of Pol I activity, which is often found in cancer cells due to their high proliferation rate. 4-(2-Cyanoethyl)piperazine-2-carboxamide has been tested in preclinical studies against a variety of cancer types, including breast, ovarian, and pancreatic cancer. It has shown promising results in inhibiting tumor growth and inducing cancer cell death.

Eigenschaften

CAS-Nummer |

156833-96-4 |

|---|---|

Produktname |

4-(2-Cyanoethyl)piperazine-2-carboxamide |

Molekularformel |

C8H14N4O |

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

4-(2-cyanoethyl)piperazine-2-carboxamide |

InChI |

InChI=1S/C8H14N4O/c9-2-1-4-12-5-3-11-7(6-12)8(10)13/h7,11H,1,3-6H2,(H2,10,13) |

InChI-Schlüssel |

WQKVZLRYHWSTRI-UHFFFAOYSA-N |

SMILES |

C1CN(CC(N1)C(=O)N)CCC#N |

Kanonische SMILES |

C1CN(CC(N1)C(=O)N)CCC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

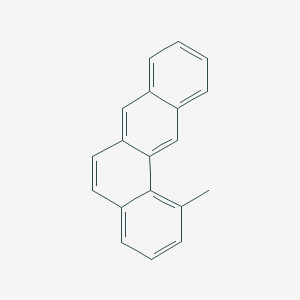

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)